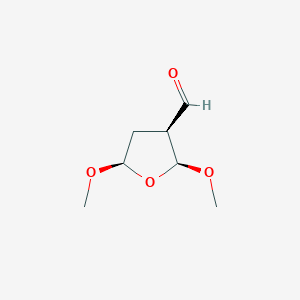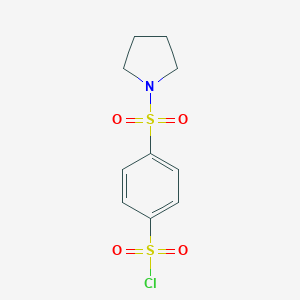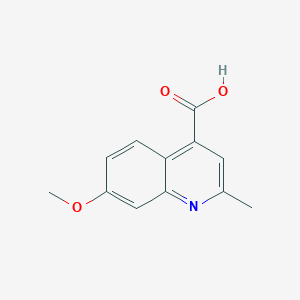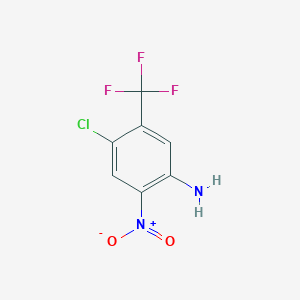
4-Chloro-2-nitro-5-(trifluoromethyl)aniline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
4-Chloro-2-nitro-5-(trifluoromethyl)aniline is utilized in synthetic chemistry for the preparation of various derivatives, demonstrating its significance in chemical reactions. For instance, it participates in the anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride, leading to the formation of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives. The reaction kinetics are influenced by substituents on the aniline ring, showcasing the compound's reactivity and potential for creating a range of chemical products (Al-Howsaway et al., 2007).
Spectroscopic Studies
Spectroscopic techniques are vital in understanding the properties of this compound. A detailed spectroscopic investigation using Fourier Transform Infrared (FT-IR) and Raman spectra has been conducted to explore the vibrational, structural, and electronic characteristics of the compound. Such studies reveal the influence of substituent groups on the molecular properties and provide insights into the electronic and thermodynamic aspects, aiding in the development of materials with specific properties (Saravanan et al., 2014).
Environmental Degradation
Research into the environmental degradation of nitroaromatic compounds similar to this compound has highlighted microbial pathways capable of breaking down these persistent pollutants. Studies on 2-chloro-4-nitroaniline degradation by microbial strains like Geobacter sp. and Thauera aromatica offer a glimpse into potential bioremediation strategies. These findings underscore the importance of understanding the biodegradability of chemical compounds and their impact on environmental health (Duc, 2019).
Nonlinear Optical (NLO) Materials
The study of this compound and its derivatives extends into the field of nonlinear optical materials. Vibrational analysis and theoretical density functional theory (DFT) computations have been employed to assess the NLO properties of these compounds. These research efforts are critical for advancing the development of materials with potential applications in optical switching, telecommunications, and information processing (Revathi et al., 2017).
Analytical Method Development
In the realm of analytical chemistry, this compound serves as a reagent in developing methods for detecting substances in various samples. For example, its use in spectrophotometric methods for determining residual chlorine in water showcases its utility in environmental monitoring and public health. By coupling with phenoxazine, it aids in the sensitive and rapid detection of residual chlorine, demonstrating the compound's versatility in analytical applications (Al-Okab & Syed, 2008).
Wirkmechanismus
Target of Action:
These nerves produce calcitonin gene-related peptide (CGRP), which acts as a neurotransmitter and plays a role in pain perception .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can impact the compound’s efficacy and stability.
Eigenschaften
IUPAC Name |
4-chloro-2-nitro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEWKRQSGSZHGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)[N+](=O)[O-])Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372203 | |
| Record name | 4-Chloro-2-nitro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167415-22-7 | |
| Record name | 4-Chloro-2-nitro-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167415-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-nitro-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

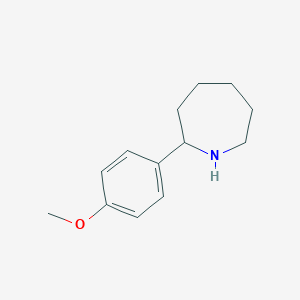

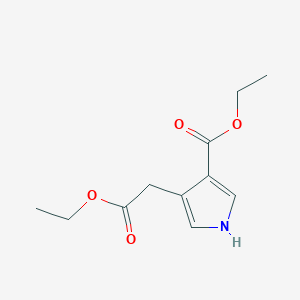
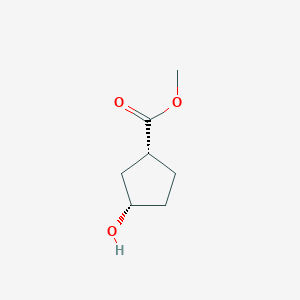
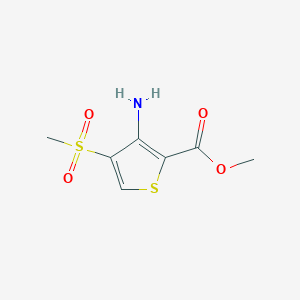
![tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate](/img/structure/B71625.png)
![(2S)-2-{(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}-3-methylbutanoic acid](/img/structure/B71627.png)
![Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71629.png)


